(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQKBMZOOZICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence the bioavailability of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment.
Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone represents a class of bioactive molecules that have gained attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 511.1 g/mol. Its structural components include a piperazine ring and a benzothiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 511.1 g/mol |
| CAS Number | 1101177-25-6 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that the compound could reduce cell viability in breast and lung cancer cells by modulating key signaling pathways related to apoptosis and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that it may act as an inhibitor of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses. In animal models, the administration of similar benzothiazole derivatives resulted in decreased inflammation markers and improved clinical symptoms in conditions like rheumatoid arthritis .
Antimicrobial Activity
Compounds with the thiazole and piperazine moieties have shown promising antimicrobial effects against various pathogens. In vitro studies revealed that the compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membrane integrity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound can downregulate pro-inflammatory cytokines.
- Membrane Disruption : The structural characteristics enable interaction with microbial membranes, causing lysis or impaired function.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a derivative of this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability (IC50 = 15 µM), along with increased apoptosis markers such as cleaved PARP and annexin V positivity .
Case Study 2: Anti-inflammatory Action
A research article highlighted the anti-inflammatory effects of a structurally related compound in a murine model of arthritis. The treatment group showed significant reductions in paw swelling and inflammatory cytokine levels compared to controls .
Scientific Research Applications
Biological Activities
Research has identified several key biological activities associated with this compound, particularly in the areas of antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Studies have shown that compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone exhibit significant antimicrobial properties. The presence of the benzothiazole and piperazine structures enhances the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that derivatives containing similar structural motifs can be effective against common pathogens .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism is critical in cancer therapy as it targets malignant cells selectively while sparing normal cells.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may also exhibit neuroprotective properties. They have been shown to modulate neurotransmitter systems and reduce oxidative stress, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound in clinical settings.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized compounds against multi-drug resistant strains of bacteria. The results demonstrated that specific derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential for development into new therapeutic agents .
Case Study 2: Cancer Cell Apoptosis
In vitro studies conducted on various cancer cell lines revealed that the compound effectively induced apoptosis through mitochondrial pathways. The research indicated significant reductions in cell viability and increased markers of apoptosis after treatment with the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro substituent on the benzo[d]thiazole ring is susceptible to nucleophilic displacement. This site can undergo reactions with nucleophiles such as amines, alkoxides, or thiols under mild conditions. For example:
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Reaction with primary amines : Substitution of chlorine with an amino group, forming a secondary amine derivative.
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Thiol exchange : Replacement with sulfur-containing nucleophiles to yield thioether analogs.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | Ethylenediamine, DMF, 80°C | Benzo[d]thiazole-5-amine derivative | |
| Methoxy substitution | NaOMe, MeOH, reflux | 5-Methoxybenzo[d]thiazole analog |
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, or condensation reactions due to its secondary amine groups:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form tertiary amines .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.
Table 2: Piperazine Modifications
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Methylation | Dimethyl sulfate, K₂CO₃, DCM | N-Methylpiperazine derivative | |
| Acylation | Acetyl chloride, Et₃N | Piperazine acetamide analog |
Dihydrodioxin Ring Reactivity
The 5,6-dihydro-1,4-dioxin ring can participate in:
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Acid-catalyzed ring-opening : Cleavage with concentrated HCl to form diol intermediates.
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Oxidation : Conversion to a fully aromatic dioxin derivative using oxidizing agents like KMnO₄.
Table 3: Dioxin Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 1,2-Ethanediol derivative | |
| Oxidation | KMnO₄, H₂O, 60°C | 1,4-Dioxin-2-one analog |
Electrophilic Aromatic Substitution
The benzo[d]thiazole and dihydrodioxin rings can undergo electrophilic substitution:
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Nitration : Introduction of nitro groups at electron-rich positions using HNO₃/H₂SO₄.
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Halogenation : Bromination or iodination at activated positions.
Table 4: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitrobenzo[d]thiazole analog | |
| Bromination | Br₂, FeBr₃, CHCl₃ | 4-Bromodihydrodioxin derivative |
Reductive and Oxidative Transformations
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Ketone reduction : The central methanone group can be reduced with NaBH₄ or LiAlH₄ to a secondary alcohol.
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Thiazole oxidation : Conversion of the thiazole sulfur to sulfoxide or sulfone derivatives using mCPBA .
Table 5: Reductive/Oxidative Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivative | |
| Sulfoxidation | mCPBA, DCM | Thiazole sulfoxide analog |
Condensation and Cycloaddition
The ketone and amine groups enable:
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Schiff base formation : Reaction with primary amines to form imines .
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Diels-Alder reactivity : Potential participation of the dihydrodioxin as a diene or dienophile.
Key Research Findings
-
Synthetic Optimization : Retrosynthetic analysis highlights the importance of stepwise coupling of the benzo[d]thiazole and piperazine precursors, with yields dependent on solvent polarity and temperature.
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Structure-Activity Relationship (SAR) : Modifications at the 5-chloro position of the thiazole ring significantly influence biological activity, as seen in analogous PDI inhibitors .
-
Stability Considerations : The dihydrodioxin ring is prone to hydrolysis under strongly acidic conditions, necessitating controlled reaction environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with thiazole derivatives described in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key similarities and differences include:
- Core Heterocycles : Both feature thiazole or benzo[d]thiazole cores, but the target compound lacks the pyrazole-triazole substituents found in Compounds 4 and 3.
- Substituents: The chlorine and methyl groups on the benzo[d]thiazole in the target compound contrast with the fluorophenyl and triazole groups in Compounds 4/4.
- Planarity: Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group, while the dihydrodioxin moiety in the target compound introduces non-planar, flexible regions .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below:
Research Findings and Gaps
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, similar to the high-yield methods used for Compounds 4/5 . However, the dihydrodioxin moiety may introduce steric hindrance during coupling reactions.
- Biological Potential: No direct studies on this compound’s bioactivity exist in the provided evidence, but its structural features align with compounds tested in cancer models (e.g., FINs in ) and agrochemicals (e.g., plant-derived bioactive molecules in ) .
- Physicochemical Limitations : The dihydrodioxin group may reduce metabolic stability compared to fully aromatic analogs, necessitating formulation optimizations like those explored in ’s 3D culture systems .
Notes
Therapeutic Windows : ’s findings on selective ferroptosis induction in cancer cells suggest a promising avenue for evaluating the target compound’s selectivity and toxicity .
Agricultural Applications : emphasizes the role of chemical substituents in insecticidal activity, implying that the chloro-methyl group on the benzo[d]thiazole could enhance pesticidal efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, coupling a benzo[d]thiazole precursor (e.g., 5-chloro-4-methylbenzo[d]thiazol-2-amine) with a piperazine-dioxin carbonyl intermediate in acetic acid buffered with sodium acetate (9:1 molar ratio) at 80–100°C for 6–12 hours. Purification typically involves recrystallization from dioxane or ethanol . Key steps include monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and ensuring anhydrous conditions to avoid hydrolysis of the methanone group.
Q. Which analytical techniques are most suitable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify substituents on the benzo[d]thiazole, piperazine, and dihydrodioxin moieties. For example, the methyl group on the benzothiazole appears as a singlet at δ 2.3–2.5 ppm, while the piperazine protons show multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, particularly the orientation of the methanone bridge .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Use standardized cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HEPG-2) as per :
Culture cells in RPMI-1640 medium with 5% FBS at 37°C/5% CO.
Treat cells with compound concentrations (1–100 µM) for 48–72 hours.
Quantify viability via sulforhodamine B (SRB) assay, using CHS-828 as a reference compound.
Calculate IC values using nonlinear regression (GraphPad Prism) and compare to controls (DMSO ≤0.5%) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the synthesis of the benzo[d]thiazole-piperazine-dioxin scaffold?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine nitrogen, reducing side products .
- Catalysis : Add 1–2 mol% of piperidine to accelerate imine formation in the dioxin-methanone segment .
- Temperature Control : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally sensitive groups (e.g., chloro substituents) .
Q. How can computational modeling elucidate the electron-density topology of this compound?
- Methodological Answer : Use Multiwfn software ( ) to analyze the wavefunction derived from DFT calculations (B3LYP/6-311+G(d,p)):
Generate .wfn files from Gaussian 02.
Calculate electron localization function (ELF) and Laplacian of electron density () to identify covalent/ionic regions.
Visualize electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic dioxin oxygen or electrophilic methanone carbon) .
Q. What experimental designs evaluate the environmental fate of this compound?
Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-UV.
Biotic Transformation : Use soil microcosms spiked with 10 ppm compound; extract samples at 0, 7, 14 days and analyze by LC-MS/MS for metabolites.
Ecotoxicity : Test acute effects on Daphnia magna (48-hour LC) and algal growth inhibition (72-hour IC) using OECD guidelines .
Q. How do structural modifications (e.g., chloro/methyl groups) influence bioactivity and metabolic stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or methyl with ethyl) and compare cytotoxicity profiles .
- Metabolic Stability : Incubate compounds with human liver microsomes (HLMs) at 37°C for 1 hour. Quantify parent compound depletion via LC-MS and identify metabolites (e.g., hydroxylation at the dioxin ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
